molecular formula C9H7NO2S B3147833 Benzyloxycarbonyl isothiocyanate CAS No. 63220-36-0

Benzyloxycarbonyl isothiocyanate

Cat. No.: B3147833
CAS No.: 63220-36-0
M. Wt: 193.22 g/mol
InChI Key: XBNBAQHNOPTJOR-UHFFFAOYSA-N
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Description

Benzyloxycarbonyl isothiocyanate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in the preparation of thioureas and other nitrogen-containing compounds. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzyloxycarbonyl moiety, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), such as Benzyloxycarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They have been shown to inhibit the growth of various human cancer cell lines . In addition, ITCs have been found to modulate a large number of cancer-related targets or pathways .

Mode of Action

ITCs interact with their targets and cause a variety of changes. For instance, they have been found to induce autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of ITCs . This autophagy induction is mediated by the endoplasmic reticulum stress response . Furthermore, ITCs have been found to decrease Akt phosphorylation, a key player in cell survival and growth .

Biochemical Pathways

ITCs affect several biochemical pathways. They inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various pathways contribute to their chemopreventive potential .

Pharmacokinetics

The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs in the body.

Result of Action

The result of the action of ITCs is the inhibition of tumor cell growth. For instance, ITCs have been found to dose-dependently inhibit the growth of different human lung cancer cell lines . They also induce protective autophagy in these cells .

Action Environment

The action of ITCs can be influenced by environmental factors. For example, the formation of ITCs from glucosinolates can depend on physiological conditions such as pH and the presence of certain cofactors . Furthermore, the reactivity of the isothiocyanate moiety and the role of the side chain during reactions with reactive oxygen species can be influenced by the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxycarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of benzyloxycarbonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyloxycarbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzyloxycarbonyl isothiocyanate is unique due to its specific reactivity and the presence of the benzyloxycarbonyl group, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of thioureas and other nitrogen-containing compounds .

Biological Activity

Benzyloxycarbonyl isothiocyanate (Cbz-NCS) is an organic compound notable for its diverse applications in organic synthesis and potential biological activities, particularly in cancer chemoprevention. This article reviews the biological activity of Cbz-NCS, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇NO₂S. It features a benzyloxycarbonyl group attached to an isothiocyanate functional group, characterized by the presence of the isothiocyanate moiety (−N=C=S). This compound is primarily utilized as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.

Mechanisms of Biological Activity

The biological activity of Cbz-NCS is primarily attributed to its isothiocyanate component, which has been extensively studied for its anticancer properties. The following mechanisms have been identified:

  • Induction of Apoptosis : Cbz-NCS can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). Studies have shown that it effectively suppresses the growth of prostate cancer cells by causing mitochondrial membrane potential loss and DNA fragmentation .
  • Cell Cycle Arrest : Isothiocyanates, including Cbz-NCS, can induce cell cycle arrest in cancer cells. This effect is often correlated with their ability to bind to tubulin, leading to microtubule depolymerization and subsequent inhibition of cell proliferation .
  • Modulation of Enzyme Activities : Cbz-NCS may influence phase I and phase II metabolic enzymes involved in drug metabolism, enhancing detoxification processes in the body. This modulation can contribute to its protective effects against carcinogenesis .
  • Inhibition of Angiogenesis : The compound has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By interfering with the signaling pathways that promote blood vessel formation, Cbz-NCS may help limit tumor progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Prostate Cancer Study : In vitro studies demonstrated that Cbz-NCS induces apoptosis in human prostate cancer cells through ROS generation and mitochondrial dysfunction. The presence of ROS scavengers significantly attenuated these effects, indicating a critical role for oxidative stress in mediating cell death .
  • Comparative Antimicrobial Activity : A recent study compared the antimicrobial efficacy of benzyl isothiocyanate (a related compound) with conventional antibiotics like gentamicin. Results indicated that benzyl isothiocyanate exhibited comparable or superior antimicrobial activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications beyond cancer treatment .
  • Anticancer Efficacy Review : A comprehensive review highlighted the anticancer efficacy of benzyl isothiocyanate through modulation of various signaling pathways involved in apoptosis, cell proliferation, and metastasis across multiple cancer types .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Induction of ApoptosisActivation of caspases; ROS generation
Cell Cycle ArrestBinding to tubulin; microtubule depolymerization
Modulation of Enzyme ActivitiesInfluence on drug metabolism enzymes
Inhibition of AngiogenesisInterference with angiogenic signaling

Properties

IUPAC Name

benzyl N-(sulfanylidenemethylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(10-7-13)12-6-8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNBAQHNOPTJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyloxycarbonyl isothiocyanate
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Benzyloxycarbonyl isothiocyanate
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Benzyloxycarbonyl isothiocyanate
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Benzyloxycarbonyl isothiocyanate
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Benzyloxycarbonyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Benzyloxycarbonyl isothiocyanate

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